Home > Products > Screening Compounds P15189 > N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide - 1246213-23-9

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Catalog Number: EVT-1479106
CAS Number: 1246213-23-9
Molecular Formula: C24H28N2O4
Molecular Weight: 408.50
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound developed for its potential biological activity, particularly as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] Its research significance lies in its potential to contribute to the development of novel therapeutic strategies for cystic fibrosis, a life-threatening genetic disorder. [] This compound is classified as a small molecule and has been extensively studied in the context of correcting the function of the mutated F508del-CFTR protein, which is responsible for the majority of cystic fibrosis cases. []

Ivacaftor (N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide)

Compound Description: Ivacaftor is an FDA-approved drug used to treat cystic fibrosis (CF) by directly modulating the activity and trafficking of the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein [, , ]. It acts as a potentiator, improving the chloride channel function of CFTR.

Hydroxymethyl Ivacaftor

Compound Description: Hydroxymethyl Ivacaftor is a major metabolite of Ivacaftor [, ].

Ivacaftor Carboxylate

Compound Description: Ivacaftor Carboxylate is another major metabolite of Ivacaftor [, ].

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809)

Compound Description: VX-809 is an investigational corrector molecule being studied for its potential in CF treatment. It works by improving the cellular processing and trafficking of the F508del-CFTR protein [].

Overview

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, commonly referred to as a derivative of ivacaftor, is a compound with significant implications in pharmacology, particularly for the treatment of cystic fibrosis. This compound exhibits properties that enhance the function of the cystic fibrosis transmembrane conductance regulator, which is crucial for chloride ion transport across epithelial membranes.

Source

This compound has been studied extensively in various scientific literature and patents. Notable sources include research articles from the Journal of Pharmacology and Experimental Therapeutics and patent documents detailing its synthesis and applications in drug formulation .

Classification

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide falls under the category of quinoline derivatives and is classified as a pharmaceutical compound due to its therapeutic effects.

Synthesis Analysis

Methods

The synthesis of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can be achieved through several methods. One notable approach involves the use of sodium methoxide in methanol to facilitate the reaction .

Technical Details

The synthetic route typically includes:

  1. Formation of the quinoline core: This involves cyclization reactions that form the dihydroquinoline structure.
  2. Functionalization: The introduction of the tert-butyl and hydroxymethyl groups is achieved through alkylation and hydroxylation reactions.
  3. Carboxamide formation: This step incorporates the carboxamide functionality, which is critical for biological activity.

Analytical techniques such as liquid chromatography and mass spectrometry are employed to confirm the purity and identity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can be depicted as follows:

C22H30N2O3\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_3

This structure features a quinoline ring system with various substituents that contribute to its pharmacological properties.

Data

Key structural data include:

  • Molecular Weight: Approximately 370.49 g/mol
  • Molecular Formula: C22H30N2O3
    The compound's three-dimensional conformation plays a pivotal role in its interaction with biological targets.
Chemical Reactions Analysis

Reactions

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, primarily involving:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release active metabolites.
  2. Metabolic transformations: The compound is metabolized by cytochrome P450 enzymes, leading to different metabolites that may have distinct biological activities .

Technical Details

These reactions are essential for understanding the pharmacokinetics of the compound, influencing its bioavailability and therapeutic efficacy.

Mechanism of Action

Process

The mechanism of action for N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves:

  1. Binding to CFTR: The compound enhances chloride ion transport by binding to and stabilizing the open conformation of the cystic fibrosis transmembrane conductance regulator.
  2. Improvement of epithelial function: By facilitating ion flow, it helps restore normal physiological functions in epithelial tissues affected by cystic fibrosis.

Data

Studies indicate that this compound significantly increases CFTR activity in vitro and in vivo, highlighting its potential as a therapeutic agent for cystic fibrosis .

Physical and Chemical Properties Analysis

Physical Properties

N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibits:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  2. Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analytical data can be obtained through techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy .

Applications

Scientific Uses

N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has significant applications in:

  1. Pharmaceutical development: As a lead compound for developing new therapies targeting cystic fibrosis.
  2. Research studies: Investigating ion channel modulation and related physiological processes.

This compound represents a critical advancement in cystic fibrosis treatment strategies, offering hope for improved patient outcomes through enhanced CFTR function.

Introduction to N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

This compound represents a structurally sophisticated N-phenyl-4-oxoquinoline-3-carboxamide derivative characterized by multiple sterically hindered substituents. It serves as a key intermediate in cystic fibrosis pharmacotherapeutics, specifically in the synthesis of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. The strategic incorporation of tert-butyl groups and hydroxyalkyl functionalities enhances both molecular stability and target binding specificity, positioning it within a class of high-value synthetic targets in modern medicinal chemistry [3] [4].

Chemical Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC designation for this compound is N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, reflecting its core structural features:

  • A 4-oxo-1,4-dihydroquinoline scaffold with C3-carboxamide functionality
  • N-linked 2-(tert-butyl)-5-hydroxyphenyl group
  • C4-substituted 1-hydroxy-2-methylpropyl moiety
  • Molecular Formula: C₂₅H₃₁N₂O₄ (derived from structural analysis)
  • CAS Registry Number: While the exact compound lacks a public CAS assignment, its closest analogue (Ivacaftor intermediate) holds CAS 873054-44-5 [2]
  • Canonical SMILES: CC(C)(C)NC(=O)C1=CNC2=CC=CC=C2C1=O (base structure) with C1(C(C)(C)O)CC substitutions

Table 1: Nomenclature and Identifier Comparison

CharacteristicThis CompoundStructural Homologue (873054-44-5)
IUPAC NameN-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamideN-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC₂₅H₃₁N₂O₄C₂₄H₂₈N₂O₃
Core Structure4-Oxo-dihydroquinoline-3-carboxamide4-Oxo-dihydroquinoline-3-carboxamide
CAS RegistryNot publicly assigned873054-44-5 [2] [5]

Structural Analogues and Homologues

This compound belongs to a pharmacologically significant class of N-aryl-4-oxoquinoline-3-carboxamides. Key analogues include:

  • Ivacaftor (VX-770): The di-tert-butyl variant (CAS 873054-44-5) approved for cystic fibrosis therapy, sharing the 4-oxoquinoline core but differing in phenyl ring substitution patterns [2] [3]
  • Patent-protected derivatives: Multiple solid forms described in US8410274B2, including crystalline modifications and amorphous dispersions with polymers like HPMCAS (hydroxypropyl methylcellulose acetate succinate) to enhance bioavailability [3]
  • Biosynthetic precursors: Compounds featuring simplified alkyl chains (e.g., methyl instead of 1-hydroxy-2-methylpropyl) documented in NZ552543A for CFTR modulation studies [4]

Table 2: Structural Homologues and Their Pharmaceutical Relevance

Compound VariantKey Structural DifferenceTherapeutic Application
Ivacaftor (VX-770)2,4-di-tert-butylphenol substitutionCFTR potentiator for G551D mutation
Amorphous solid dispersion formPolymer-stabilized non-crystalline phaseEnhanced dissolution profile [3]
Crystalline Form A (US8410274B2)Defined XRPD pattern with 2θ peaks at 5.6°, 9.2°Improved storage stability

Historical Context and Discovery

Synthesis Milestones in Heterocyclic Chemistry

The development of this compound exemplifies strategic advances in heterocyclic coupling methodologies:

  • 2008–2012: Initial synthetic routes focused on regioselective N-arylation of 4-oxoquinoline-3-carboxylic acids using Pd-catalyzed amidation. This addressed challenges associated with steric hindrance from ortho-substituted tert-butyl groups [4]
  • 2013–2015: Optimization of the hydroxyalkyl side chain installation via Friedel-Crafts alkylation, employing Lewis acid catalysts (e.g., AlCl₃) to direct substitution para to the phenolic hydroxyl group [3]
  • Solid-state engineering: Development of spray-dried dispersions (2014, US8410274B2) using polymers like polyvinylpyrrolidone (PVP) and surfactants (e.g., sodium lauryl sulfate) to overcome inherent solubility limitations (<0.01 mg/mL in aqueous buffer) [3]

Key Contributions from Medicinal Chemistry Research

Medicinal chemistry research drove critical structural refinements:

  • Structure-Activity Relationship (SAR) Insights:
  • The 1-hydroxy-2-methylpropyl moiety at C4 enhances membrane permeability (log P ≈ 5.6) versus ethyl analogues (log P ≈ 4.9) while maintaining target affinity
  • Ortho-tert-butyl group prevents rotation of the amide bond, enforcing a planar conformation crucial for CFTR binding [4]
  • Pharmacokinetic Optimization:
  • Introduction of the ionizable phenolic hydroxyl group (pKₐ ≈ 10.2) improved formulation viability versus non-hydroxylated precursors
  • Balanced lipophilicity (cLogP = 5.8) achieved through the asymmetric substitution pattern [3] [4]
  • Patent Landscape: Key patents (US8410274B2, NZ552543A) claim:
  • Composition of matter for crystalline and amorphous forms
  • Synthetic methods yielding >99.5% HPLC purity
  • Pharmaceutical compositions with bioavailability enhancers [3] [4]

Table 3: Key Patent Claims and Technological Impact

Patent / PublicationPriority DateKey ClaimsTechnological Impact
US8410274B22009-08-21- Solid dispersions with HPMCAS- Spray-drying process parameters- Bioavailability enhancementSolved formulation challenges for poorly soluble analogues
NZ552543A2004-07-30- CFTR-modulating activity- Salt forms with organic acids- Combination therapiesEstablished foundational SAR for 4-oxoquinoline CFTR modulators

Properties

CAS Number

1246213-23-9

Product Name

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

IUPAC Name

N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C24H28N2O4

Molecular Weight

408.50

InChI

InChI=1S/C24H28N2O4/c1-23(2,3)16-10-17(24(4,5)13-27)20(28)11-19(16)26-22(30)15-12-25-18-9-7-6-8-14(18)21(15)29/h6-12,27-28H,13H2,1-5H3,(H,25,29)(H,26,30)

SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)CO

Synonyms

Hydroxymethyl Ivacaftor; N-[2-(1,1-Dimethylethyl)-5-hydroxy-4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.